2,3-Difluoro-6-isopropoxybenzoic acid
Overview
Description
2,3-Difluoro-6-isopropoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoic acid core. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-isopropoxybenzoic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms and isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzoic acids.
Scientific Research Applications
2,3-Difluoro-6-isopropoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or its biological activity. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Similar in structure but lacks the isopropoxy group.
2,6-Difluoro-3-isopropoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
2,3-Difluoro-6-isopropoxybenzoic acid is unique due to the presence of both fluorine atoms and an isopropoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2,3-difluoro-6-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5(2)15-7-4-3-6(11)9(12)8(7)10(13)14/h3-5H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWSHLYLYLPSRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245532 | |
Record name | Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1917346-66-7 | |
Record name | Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1917346-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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